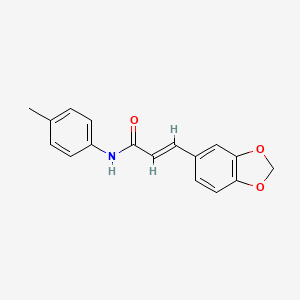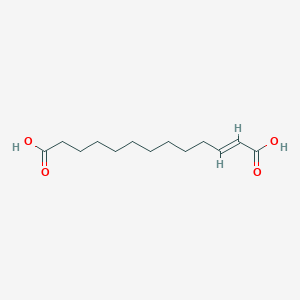
(E)-Tridec-2-enedioic acid
Overview
Description
(E)-Tridec-2-enedioic acid is a chemical compound that belongs to the class of unsaturated dicarboxylic acids. While the provided papers do not directly discuss (E)-Tridec-2-enedioic acid, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of (E)-4-aminobut-2-enoic acids and their isomers, as well as the study of (E)-but-2-enedioic acid in complex with other molecules, can offer valuable information on the synthesis and properties of similar unsaturated acids .
Synthesis Analysis
The synthesis of related compounds, such as (E)-4-aminobut-2-enoic acids, involves the catalytic hydrogenation of precursors like methyl 4-N-phthalimidobut-2-ynoate using tritium gas and a homogeneous catalyst, tris(triphenylphosphine)rhodium(I) chloride . Similarly, the synthesis of (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives is achieved by isomerization of their (Z) counterparts through heating under reflux in acetic acid . These methods could potentially be adapted for the synthesis of (E)-Tridec-2-enedioic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of unsaturated enoic acids can be confirmed using techniques such as IR and 1H NMR spectroscopy, and X-ray crystallography, as demonstrated for the (E) isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid . These techniques would be essential in analyzing the molecular structure of (E)-Tridec-2-enedioic acid to ensure the correct configuration and purity of the compound.
Chemical Reactions Analysis
The chemical reactivity of unsaturated dicarboxylic acids like (E)-Tridec-2-enedioic acid can be inferred from studies on similar compounds. For example, the (E)-4-(4-Methylstyryl)pyridine–(E)-but-2-enedioic acid complex formation through hydrogen bonding suggests that (E)-Tridec-2-enedioic acid could also participate in hydrogen bonding and potentially form complexes with suitable partners .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of (E)-Tridec-2-enedioic acid are not discussed in the provided papers, the properties of similar compounds can provide a basis for prediction. For instance, the solubility, melting point, and stability of (E)-Tridec-2-enedioic acid could be similar to those of (E)-but-2-enedioic acid, and its biological activities could be explored in the context of the antiviral and immunomodulating activities observed for related compounds .
Scientific Research Applications
Polyketides and Chemical Synthesis Research into polyketides, which are a diverse class of naturally occurring organic compounds often produced by microbial organisms, highlights the significance of complex organic structures in developing new pharmaceuticals and understanding natural product biosynthesis. A study on the co-cultivation of fungal strains Penicillium sp. and Trichoderma sp. led to the discovery of novel polyketides, underscoring the potential of microbial interaction in producing unusual organic compounds with unique structures (Kossuga et al., 2013). This research area might offer insights into the biosynthetic pathways that could involve (E)-Tridec-2-enedioic acid or its derivatives.
Organic Synthesis and Catalysis The use of specific organic compounds as catalysts or promoters in synthesis reactions is crucial for developing more efficient and sustainable chemical processes. Triflimide (HNTf2), for example, has been identified as a highly versatile super Brønsted acid used extensively in organic synthesis due to its strong acidity and compatibility with organic solvents (Zhao & Sun, 2018). Research into (E)-Tridec-2-enedioic acid could explore its potential roles in catalysis or as a building block in synthetic chemistry, leveraging its unique chemical structure for novel applications.
Environmental and Material Sciences The interaction of organic compounds with metals and their role in environmental science is another area of significant research interest. The study of di- and triorganotin(IV) dicarboxylates derived from acids with double bonds reveals the potential of these compounds in forming polymeric structures with applications ranging from materials science to catalysis (Lyčka et al., 2010). (E)-Tridec-2-enedioic acid's structure might offer similar opportunities for forming complexes or polymeric materials with unique properties.
Biochemical Applications Polyketide synthases (PKSs) and their byproducts, such as triacetic acid lactone (TAL), have been the focus of biochemical research due to their significance in natural product biosynthesis and potential pharmaceutical applications. A study designed an endogenous TAL reporter in Escherichia coli to facilitate the directed evolution of PKS activity, leading to significantly enhanced TAL production (Tang et al., 2013). This illustrates the potential of employing (E)-Tridec-2-enedioic acid or related compounds in studying and engineering biosynthetic pathways for valuable chemical production.
properties
IUPAC Name |
(E)-tridec-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTCVGUNYZWEJH-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(=O)O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC/C=C/C(=O)O)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Tridecene-1,13-dioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



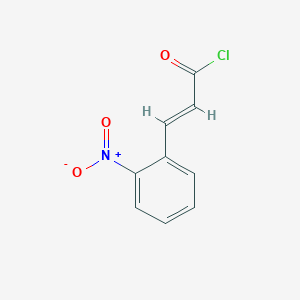

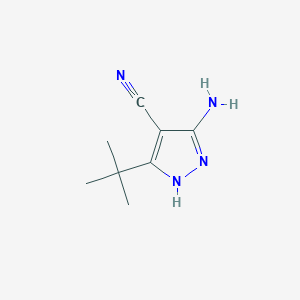
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)

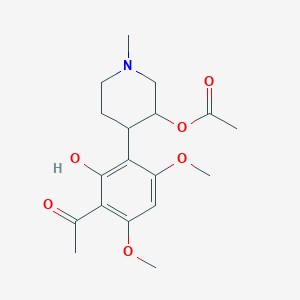
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)
![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
